molecular formula C10H13BO2 B13981247 (3-Cyclopropyl-4-methylphenyl)boronic acid

(3-Cyclopropyl-4-methylphenyl)boronic acid

Cat. No.: B13981247
M. Wt: 176.02 g/mol
InChI Key: MOYUAMQKVNTEEG-UHFFFAOYSA-N
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Description

B-(3-cyclopropyl-4-methylphenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a cyclopropyl and a methyl group. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids involves the electrophilic trapping of an organometallic reagent with a boric ester. For B-(3-cyclopropyl-4-methylphenyl)boronic acid, a common synthetic route includes the reaction of 3-cyclopropyl-4-methylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid .

Industrial Production Methods: Industrial production of boronic acids typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or similar reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

Chemistry: B-(3-cyclopropyl-4-methylphenyl)boronic acid is extensively used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions .

Biology and Medicine: Boronic acids, including B-(3-cyclopropyl-4-methylphenyl)boronic acid, are investigated for their potential as enzyme inhibitors, particularly protease inhibitors. They have shown promise in the development of therapeutic agents for various diseases .

Industry: In the industrial sector, boronic acids are used in the production of pharmaceuticals, agrochemicals, and advanced materials. Their ability to form stable carbon-carbon bonds makes them valuable intermediates in the synthesis of complex organic molecules .

Mechanism of Action

The mechanism by which B-(3-cyclopropyl-4-methylphenyl)boronic acid exerts its effects primarily involves its role as a Lewis acid. In the Suzuki-Miyaura coupling, the boronic acid forms a complex with the palladium catalyst, facilitating the transmetalation step where the organic group is transferred from boron to palladium . This step is crucial for the formation of the new carbon-carbon bond.

Comparison with Similar Compounds

  • Phenylboronic acid
  • Cyclopropylboronic acid
  • 4-methylphenylboronic acid

Comparison: B-(3-cyclopropyl-4-methylphenyl)boronic acid is unique due to the presence of both cyclopropyl and methyl groups on the phenyl ring. This structural feature can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, the cyclopropyl and methyl substituents can provide steric hindrance and electronic effects that may enhance or inhibit certain reactions .

Properties

Molecular Formula

C10H13BO2

Molecular Weight

176.02 g/mol

IUPAC Name

(3-cyclopropyl-4-methylphenyl)boronic acid

InChI

InChI=1S/C10H13BO2/c1-7-2-5-9(11(12)13)6-10(7)8-3-4-8/h2,5-6,8,12-13H,3-4H2,1H3

InChI Key

MOYUAMQKVNTEEG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C)C2CC2)(O)O

Origin of Product

United States

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